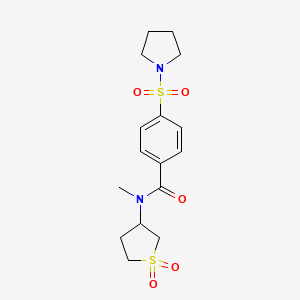
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C16H22N2O5S2 and its molecular weight is 386.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Tetrahydrothiophene ring : Contributes to the compound's reactivity and biological interactions.
- Pyrrolidine moiety : Enhances solubility and potential receptor binding.
- Sulfonamide group : Known for its role in various biological activities.
The molecular formula of the compound is C15H20N2O4S, with a molecular weight of approximately 320.4 g/mol.
Target Interactions
Research indicates that this compound primarily interacts with G protein-gated inwardly rectifying potassium (GIRK) channels . The activation of these channels can lead to:
- Modulation of neuronal excitability.
- Potential therapeutic effects in conditions such as epilepsy and anxiety disorders.
Pharmacological Effects
The compound has been evaluated for various biological activities, including:
- Neuroleptic Activity : Similar compounds have shown significant neuroleptic effects. For instance, derivatives have been tested for their ability to inhibit apomorphine-induced stereotyped behaviors in animal models, suggesting potential applications in treating psychotic disorders .
- Anti-inflammatory Properties : Studies on related compounds indicate that they can inhibit osteoclastogenesis, which is crucial for managing inflammatory bone diseases like rheumatoid arthritis. This effect is mediated through the inhibition of specific transcription factors involved in inflammation .
- Cytotoxicity : Initial screenings have suggested that the compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively modulates ion channel activity, impacting cellular excitability and signaling pathways associated with pain perception and mood regulation.
In Vivo Studies
Animal model studies have shown promising results regarding the compound's ability to reduce symptoms associated with anxiety and depression. For example:
- Behavioral Tests : Administration of the compound in rodent models resulted in decreased anxiety-like behavior in elevated plus maze tests.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-pyrazolo[3,4-b]pyridine | C15H14F2N4O2 | Contains a furan ring; potential anti-cancer properties |
| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide | C20H22N2O2S | Incorporates naphthalene moiety; enhanced lipophilicity |
| 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-yllmethyl)-2-(propylsulfanyl)pyrimidine | C18H21ClN2O2S | Features chlorinated pyrimidine structure; potential antibacterial activity |
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S2/c1-17(14-8-11-24(20,21)12-14)16(19)13-4-6-15(7-5-13)25(22,23)18-9-2-3-10-18/h4-7,14H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEDHMSRTJFGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














